molecular formula C15H22N2O4 B1278258 (s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester CAS No. 77215-55-5

(s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester

Cat. No.: B1278258
CAS No.: 77215-55-5
M. Wt: 294.35 g/mol
InChI Key: GUTOOFAUODQZRP-LBPRGKRZSA-N
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Description

(s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group and a carbobenzyloxy (Cbz) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester typically involves the protection of the amino group of an amino acid, followed by esterification. One common method involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate as a catalyst . This method affords the tert-butyl ester in good yields and is applicable to a variety of amino acid derivatives.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Esterification: Produces esters and dicyclohexylurea as a byproduct.

    Hydrolysis: Produces carboxylic acids and alcohols.

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis
    • (s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester is primarily used as a building block in the synthesis of peptides. The protection of the amino group allows for selective reactions without interference from other functional groups. This property is crucial in constructing complex peptide structures with high specificity.
  • Enzyme Mechanism Studies
    • In biological research, this compound is employed to investigate enzyme mechanisms and protein interactions. By incorporating it into peptide sequences, researchers can study how enzymes recognize and process these substrates, leading to insights into biochemical pathways.
  • Medicinal Chemistry
    • The compound has potential applications in drug development as a precursor for various pharmaceutical compounds. Its ability to form stable peptide bonds makes it valuable in creating biologically active molecules that can target specific diseases .
  • Industrial Applications
    • Beyond academic research, this compound is utilized in the production of agrochemicals and dyes. Its stability and reactivity allow it to serve as an intermediate in various industrial chemical processes .

Case Studies

  • Synthesis of Peptide Analogues
    • A study demonstrated the use of this compound in synthesizing peptide analogues that exhibit enhanced biological activity compared to their natural counterparts. The protected amino acid facilitated the formation of complex structures with improved stability against enzymatic degradation .
  • Investigating Enzyme Interactions
    • Another research project utilized this compound to explore the interactions between enzymes and peptide substrates. The findings revealed critical insights into substrate specificity and enzyme kinetics, contributing to the understanding of metabolic pathways involved in disease processes .

Mechanism of Action

The mechanism of action of (s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester involves its role as a protected amino acid derivative. The tert-butyl ester group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester is unique due to its dual protection of the amino group and carboxyl group, making it highly versatile in peptide synthesis and other organic transformations. Its stability and ease of deprotection make it a valuable compound in both research and industrial applications.

Biological Activity

(S)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester, also known as CBZ-L-lysine tert-butyl ester, is a synthetic amino acid derivative that exhibits notable biological activities. This compound is primarily recognized for its applications in medicinal chemistry, particularly in the development of peptide-based therapeutics and as a building block for more complex molecules.

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C15_{15}H22_{22}N2_2O4_4
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 77215-55-5

Physical Properties

PropertyValue
Boiling Point444.3 ± 45.0 °C (Predicted)
Density1.142 ± 0.06 g/cm³ (Predicted)
pKa10.57 ± 0.46 (Predicted)
Storage Temperature2-8 °C (Protect from light)

This compound acts as a precursor in the synthesis of various bioactive peptides and peptidomimetics. Its structure allows for modifications that enhance the pharmacological properties of the resulting compounds. The compound's ability to mimic natural amino acids makes it a valuable tool in drug design.

Therapeutic Applications

  • Antimicrobial Activity : Research indicates that derivatives of amino acids, including those based on (S)-3-amino-2-cbz-amino-propionic acid, exhibit antimicrobial properties, which are essential in developing new antibiotics .
  • Anti-inflammatory Effects : Some studies have suggested that related compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
  • Neuroprotective Properties : Peptides derived from this amino acid have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative disorders .

Study on Peptide Synthesis

A study highlighted the synthesis of novel peptides using (S)-3-amino-2-cbz-amino-propionic acid as a building block. These peptides demonstrated enhanced stability and biological activity compared to their natural counterparts, showcasing the advantages of using such synthetic amino acids in therapeutic development .

Development of Peptidomimetics

Research has focused on modifying the structure of (S)-3-amino-2-cbz-amino-propionic acid to create peptidomimetics that resist proteolytic degradation while maintaining biological activity. These modifications include capping terminal groups to improve stability and efficacy .

Properties

IUPAC Name

tert-butyl (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-13(18)12(9-16)17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTOOFAUODQZRP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445183
Record name (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77215-55-5
Record name (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tertiary butyl Na-Z-L-2,3-diaminopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-(S)-(benzyloxycarbonyl)amino-3-aminopropionate (Fluka) (5.25 g, 22 mmol) in dioxane (75 mL) and conc. sulfuric acid (9 mL) was cooled to 0° C. and treated with 100 mL isobutylene in a Fisher Porter high pressure apparatus. The reaction was allowed to warm to room temperature and was stirred for 24 h. The reaction was vented, then poured into water (200 mL) to give an acidic solution that was extracted with ether (2×50 mL). The aqueous layer was carefully basified with conc. NaOH to pH 11-12 and extracted with 3×150 mL EtOAc. The EtOAc was removed in vacuo and the residue was azeotroped with toluene and dried under vacuum to give 4-1 as an oil. Rf (5% MeOH/CHCl3 saturated with NH3) 0.31. 1H NMR (400 MHz, CDCl3) δ7.3 (m, 5H), 5.6 (bs, 1H), 5.1 (s, 2H), 4.22 (bs, 1H), 3.05 (m, 2H), 1.45 (s, 9H), 1.4-1.2 (b, 2H).
Name
2-(S)-(benzyloxycarbonyl)amino-3-aminopropionate
Quantity
5.25 g
Type
reactant
Reaction Step One
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75 mL
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9 mL
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solvent
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100 mL
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Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

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NCC(NC(=O)OCc1ccccc1)C(=O)[O-]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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